molecular formula C20H25FN2O3 B2574193 1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-methoxyphenoxy)propan-2-ol CAS No. 439130-37-7

1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-methoxyphenoxy)propan-2-ol

Cat. No.: B2574193
CAS No.: 439130-37-7
M. Wt: 360.429
InChI Key: GPYUYKZFZAWJDL-UHFFFAOYSA-N
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Description

1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-methoxyphenoxy)propan-2-ol is a synthetic organic compound with a molecular formula of C20H25FN2O3. This compound is characterized by the presence of a piperazine ring substituted with a fluorophenyl group and a methoxyphenoxy group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-methoxyphenoxy)propan-2-ol typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under reflux conditions.

    Substitution with Fluorophenyl Group: The piperazine ring is then reacted with 4-fluorobenzyl chloride in the presence of a base, such as potassium carbonate, to introduce the fluorophenyl group.

    Introduction of the Methoxyphenoxy Group: The final step involves the reaction of the intermediate product with 4-methoxyphenol in the presence of a suitable catalyst, such as potassium tert-butoxide, to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-methoxyphenoxy)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or thiolates in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-methoxyphenoxy)propan-2-ol is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of receptor-ligand interactions due to its ability to bind to certain receptors.

    Medicine: Potential use in the development of pharmaceutical agents targeting specific receptors.

    Industry: As an intermediate in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-methoxyphenoxy)propan-2-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances its binding affinity, while the methoxyphenoxy group contributes to its overall stability and solubility. The compound can modulate the activity of its target by either activating or inhibiting its function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-fluorophenyl)piperazine: A simpler analog with similar receptor-binding properties.

    1-(4-methoxyphenyl)piperazine: Another analog with a methoxy group instead of a fluorophenyl group.

    1-(4-chlorophenyl)piperazine: A compound with a chlorine substituent instead of a fluorine.

Uniqueness

1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-methoxyphenoxy)propan-2-ol is unique due to the combination of both fluorophenyl and methoxyphenoxy groups, which confer distinct chemical and biological properties. This combination enhances its binding affinity and specificity for certain molecular targets, making it a valuable compound in scientific research.

Properties

IUPAC Name

1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-methoxyphenoxy)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN2O3/c1-25-19-6-8-20(9-7-19)26-15-18(24)14-22-10-12-23(13-11-22)17-4-2-16(21)3-5-17/h2-9,18,24H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPYUYKZFZAWJDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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